molecular formula C12H19ClN2 B1463074 N-Methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine hydrochloride CAS No. 1185718-80-2

N-Methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine hydrochloride

Número de catálogo: B1463074
Número CAS: 1185718-80-2
Peso molecular: 226.74 g/mol
Clave InChI: PWAKPFUBGLPXLX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2 and its molecular weight is 226.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-Methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine hydrochloride, often referred to as a derivative of pyrrolidine, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenylpyrrolidine derivatives with methylating agents. The resulting compound is characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the presence of key functional groups and structural integrity.

Anticancer Activity

Recent studies have indicated that compounds related to N-Methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine exhibit significant anticancer properties. For instance, derivatives containing similar structural motifs have shown varying degrees of cytotoxicity against human lung adenocarcinoma (A549) cells. In one study, modifications to the phenyl ring enhanced anticancer activity, with certain substitutions reducing cell viability to as low as 61% compared to control treatments .

CompoundSubstitutionA549 Cell Viability (%)Cytotoxicity on Non-Cancerous Cells
Base CompoundNone78-86Low
Compound 64-Chlorophenyl64Moderate
Compound 74-Bromophenyl61Moderate
Compound 84-DimethylaminoSignificantly lower than controlHigh

Antimicrobial Properties

This compound derivatives have also been evaluated for antimicrobial activity. Studies have demonstrated efficacy against multidrug-resistant strains of Staphylococcus aureus, with minimal inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against Gram-positive pathogens. In contrast, the activity against Gram-negative bacteria was weaker, indicating a selective antimicrobial profile .

Structure-Activity Relationships (SAR)

The biological activity of this compound is highly dependent on its structural modifications. SAR studies reveal that:

  • Substituents on the Phenyl Ring : The introduction of halogen or dimethylamino groups significantly enhances anticancer activity.
  • Pyrrolidine Ring Modifications : Alterations in the pyrrolidine structure can lead to changes in receptor binding affinity and potency, particularly at opioid receptors .

Case Study 1: Anticancer Efficacy

In a controlled study, a series of N-Methyl derivatives were tested against A549 cells. The results indicated that specific substitutions on the phenyl ring led to a marked increase in cytotoxicity compared to baseline levels, suggesting potential for further development as anticancer agents.

Case Study 2: Antimicrobial Activity

Another study assessed the efficacy of these compounds against clinical isolates of Staphylococcus aureus. The findings highlighted the compound's ability to inhibit growth in resistant strains, emphasizing its potential role in addressing antibiotic resistance issues.

Aplicaciones Científicas De Investigación

N-Methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine hydrochloride, often referred to as a derivative of pyrrolidine, has garnered interest in various scientific research applications. This compound is structurally related to several psychoactive substances and has been investigated for its potential therapeutic effects, particularly in the fields of neuropharmacology and medicinal chemistry.

Neuropharmacology

This compound has been studied for its effects on the central nervous system (CNS). Its structural similarities to known psychoactive compounds suggest potential applications in treating neurological disorders.

  • Dopaminergic Activity : Research indicates that compounds with similar structures may influence dopamine pathways, which are critical in conditions like Parkinson's disease and schizophrenia. Studies have shown that derivatives can act as dopamine reuptake inhibitors, enhancing dopaminergic transmission .

Medicinal Chemistry

The compound is of interest in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

  • Synthesis of Analogues : this compound serves as a precursor for synthesizing various analogues that may exhibit improved pharmacological profiles or reduced side effects .

Behavioral Studies

Behavioral pharmacology studies have utilized this compound to assess its impact on animal models, providing insights into its psychoactive properties.

  • Animal Model Research : Studies involving rodents have demonstrated that administration of this compound can affect locomotor activity and anxiety-related behaviors, suggesting its potential utility in understanding anxiety disorders and other behavioral conditions .

Case Study 1: Dopamine Receptor Interaction

A study explored the interaction of this compound with dopamine receptors. The results indicated a significant affinity for D2 receptors, supporting its potential as a therapeutic agent for disorders linked to dopamine dysregulation .

Case Study 2: Synthesis and Pharmacological Evaluation

In another investigation, researchers synthesized several derivatives of this compound and evaluated their pharmacological properties. The findings suggested that certain modifications enhanced receptor selectivity and reduced adverse effects commonly associated with similar compounds .

Summary Table of Applications

Application AreaDescriptionKey Findings
NeuropharmacologyInvestigated for dopaminergic activity and CNS effectsPotential treatment for Parkinson's and schizophrenia
Medicinal ChemistryUsed in the synthesis of novel pharmaceutical analoguesDevelopment of compounds with improved efficacy
Behavioral StudiesAssessed impact on animal models regarding anxiety and locomotor activityInsights into anxiety disorders

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the purity and structural integrity of N-Methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine hydrochloride?

  • Methodology :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (containing 0.1% trifluoroacetic acid) to assess purity. Monitor retention times and peak symmetry .
  • Nuclear Magnetic Resonance (NMR) : Acquire 1H^1H, 13C^{13}C, and DEPT spectra in DMSO-d6d_6 to confirm proton environments and carbon hybridization. Compare chemical shifts with predicted values for pyrrolidinyl and phenyl moieties .
  • Mass Spectrometry (MS) : Employ ESI-MS or EI-MS to verify the molecular ion peak (m/zm/z) against the exact mass (calculated using and ).
  • Elemental Analysis : Quantify chloride content via combustion analysis to validate the hydrochloride salt form .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Storage : Store in airtight containers under nitrogen at room temperature to prevent hygroscopic degradation. Desiccants (e.g., silica gel) should be used in storage environments .
  • Handling : Use fume hoods, nitrile gloves, and P95 respirators during weighing. Avoid skin/eye contact; flush with water for 15 minutes if exposure occurs .

Q. What is a standard synthetic route for This compound?

  • Methodology :

  • Reductive Amination : React 1-phenyl-3-pyrrolidinylmethanamine with methyl iodide in the presence of a reducing agent (e.g., NaBH4_4) in dry THF. Purify via recrystallization from ethanol/ether mixtures .
  • Salt Formation : Treat the free base with concentrated HCl in anhydrous diethyl ether to precipitate the hydrochloride salt .

Q. How can researchers determine key physicochemical properties (e.g., solubility, logP)?

  • Methodology :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and methanol. Centrifuge and quantify supernatant via UV-Vis spectroscopy .
  • logP : Use reversed-phase HPLC with a calibration curve of known logP standards .

Advanced Research Questions

Q. What strategies optimize synthetic yield for This compound?

  • Methodology :

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, stoichiometry) and analyze outcomes via HPLC yield quantification. Use response surface methodology to identify optimal conditions .
  • Catalyst Screening : Test palladium or nickel catalysts for potential acceleration of reductive amination .

Q. How can structure-activity relationship (SAR) studies enhance selectivity for target receptors?

  • Methodology :

  • Analog Synthesis : Modify the phenyl or pyrrolidinyl substituents (e.g., electron-withdrawing groups) and assay binding affinity via radioligand displacement in vitro .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses against dopamine or serotonin receptors. Validate with mutagenesis studies .

Q. How to resolve contradictions in reported pharmacological activities of pyrrolidinyl methanamine derivatives?

  • Methodology :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., consistent cell lines, buffer pH). Use ANOVA to identify variability sources .
  • Meta-Analysis : Pool data from multiple studies and apply funnel plots to detect publication bias .

Q. What experimental approaches elucidate the receptor-binding mechanism of this compound?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize purified receptors on a sensor chip and measure binding kinetics (kon_\text{on}, koff_\text{off}) .
  • Fluorescence Polarization : Tag the compound with a fluorophore and monitor competition with unlabeled ligands .

Q. How does the compound’s stability vary under extreme pH or temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours. Analyze degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating to identify decomposition thresholds .

Q. What techniques identify metabolites in preclinical studies?

  • Methodology :
  • High-Resolution LC-MS/MS : Use a Q-TOF mass spectrometer to detect metabolites in liver microsomes. Compare fragmentation patterns with predicted Phase I/II transformations .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to trace metabolic pathways in vivo .

Propiedades

IUPAC Name

N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-13-9-11-7-8-14(10-11)12-5-3-2-4-6-12;/h2-6,11,13H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAKPFUBGLPXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine hydrochloride
N-Methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine hydrochloride
N-Methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine hydrochloride
N-Methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine hydrochloride
N-Methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine hydrochloride
N-Methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.